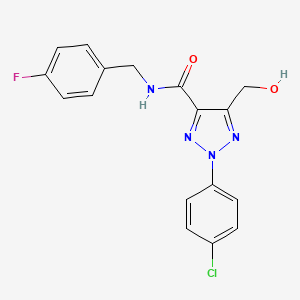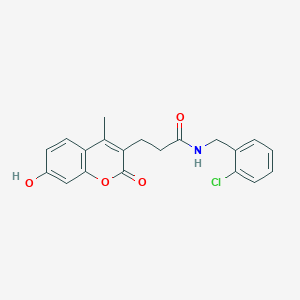
2-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-chlorophenyl group using a suitable chlorinating agent.
Attachment of the fluorobenzyl group: This is typically done through a nucleophilic substitution reaction where the triazole ring is reacted with a 4-fluorobenzyl halide.
Formation of the carboxamide group: This final step involves the reaction of the triazole derivative with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems for reaction monitoring and control.
化学反応の分析
Types of Reactions
2-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl and fluorobenzyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids from hydroxymethyl groups.
Reduction: Formation of amines from carboxamide groups.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical processes.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The triazole ring and the substituent groups play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(methyl)-2H-1,2,3-triazole-4-carboxamide
- 2-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(ethyl)-2H-1,2,3-triazole-4-carboxamide
- 2-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(propyl)-2H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide lies in its specific substituent groups, which confer distinct chemical and biological properties. The presence of the hydroxymethyl group, in particular, enhances its reactivity and potential for further functionalization.
特性
分子式 |
C17H14ClFN4O2 |
|---|---|
分子量 |
360.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H14ClFN4O2/c18-12-3-7-14(8-4-12)23-21-15(10-24)16(22-23)17(25)20-9-11-1-5-13(19)6-2-11/h1-8,24H,9-10H2,(H,20,25) |
InChIキー |
SLHUFVMFVBTUJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CNC(=O)C2=NN(N=C2CO)C3=CC=C(C=C3)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11383740.png)


![N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11383758.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11383765.png)
![N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide](/img/structure/B11383768.png)
![2-(4-bromo-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B11383776.png)
![3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11383787.png)
![5,7-Dimethyl-2-(2-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11383795.png)

![4-(3,4-diethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11383802.png)
![3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11383804.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B11383817.png)
![1-Cyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)urea](/img/structure/B11383825.png)
